molecular formula C19H16N2O2 B1259169 Piperafizine A

Piperafizine A

Cat. No.: B1259169
M. Wt: 304.3 g/mol
InChI Key: DILBTCUXPAXMSM-UNZYHPAISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Piperafizine A is a synthetic organic compound characterized by its unique structure, which includes two benzylidene groups attached to a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperafizine A typically involves the reaction of 1-methylpiperazine-2,5-dione with benzaldehyde under basic conditions. The reaction proceeds through a condensation mechanism, forming the dibenzylidene derivative. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring consistent product quality. The use of catalysts and optimized reaction conditions can further enhance the yield and efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Piperafizine A undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of the corresponding alcohols.

    Substitution: The benzylidene groups can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce functional groups like nitro or halogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Piperafizine A has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of Piperafizine A involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. In the case of its potential anticancer activity, the compound may induce apoptosis in cancer cells by disrupting cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    (3E,6E)-3,6-dibenzylidene-1,4-dihydropyridine: Similar structure but with a dihydropyridine ring instead of a piperazine ring.

    (3E,6E)-3,6-dibenzylidene-1,3-dioxane-2,5-dione: Similar structure but with a dioxane ring instead of a piperazine ring.

Uniqueness

Piperafizine A is unique due to its piperazine ring, which imparts specific chemical and biological properties. The presence of the piperazine ring allows for greater flexibility in its interactions with molecular targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C19H16N2O2

Molecular Weight

304.3 g/mol

IUPAC Name

(3E,6E)-3,6-dibenzylidene-1-methylpiperazine-2,5-dione

InChI

InChI=1S/C19H16N2O2/c1-21-17(13-15-10-6-3-7-11-15)18(22)20-16(19(21)23)12-14-8-4-2-5-9-14/h2-13H,1H3,(H,20,22)/b16-12+,17-13+

InChI Key

DILBTCUXPAXMSM-UNZYHPAISA-N

Isomeric SMILES

CN1/C(=C/C2=CC=CC=C2)/C(=O)N/C(=C/C3=CC=CC=C3)/C1=O

Canonical SMILES

CN1C(=CC2=CC=CC=C2)C(=O)NC(=CC3=CC=CC=C3)C1=O

Synonyms

3,6-dibenzylidene-1-methyl-2,5-dioxopiperazine
piperafizine A

Origin of Product

United States

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